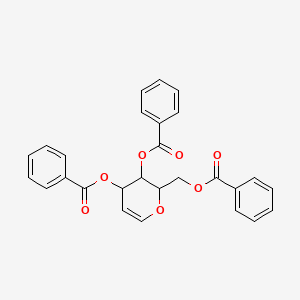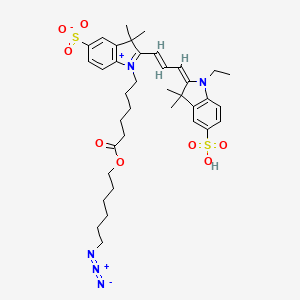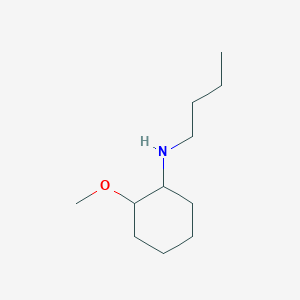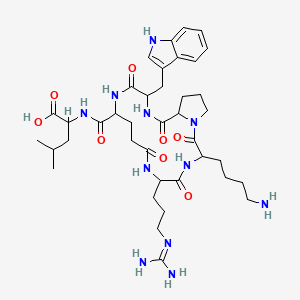
(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRI-O-BENZOYL-D-GLUCAL: is a significant compound in the field of organic chemistry. It is a benzyl-protected, 2,3-unsaturated glucal used as a chiral intermediate. The compound is known for its high reactivity and versatility, making it an important building block for both solution- and solid-phase synthesis of oligosaccharides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRI-O-BENZOYL-D-GLUCAL typically involves the benzylation of D-glucal. One common method is the reaction of D-glucal with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of TRI-O-BENZOYL-D-GLUCAL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: TRI-O-BENZOYL-D-GLUCAL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the glucal ring to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as thiols, alcohols, and amines can be used in the presence of catalysts like triphenylphosphane hydrobromide.
Major Products Formed: The major products formed from these reactions include various glycosides, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
TRI-O-BENZOYL-D-GLUCAL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: TRI-O-BENZOYL-D-GLUCAL derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of TRI-O-BENZOYL-D-GLUCAL involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s reactivity is attributed to the presence of the benzyl groups, which stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved include the formation of glycosidic bonds with acceptor molecules, leading to the synthesis of complex carbohydrates and glycosides .
Comparación Con Compuestos Similares
TRI-O-ACETYL-D-GLUCAL: Another glucal derivative with acetyl protecting groups instead of benzyl groups.
TRI-O-BENZOYL-D-GALACTAL: A similar compound with a galactal backbone instead of glucal.
Uniqueness: TRI-O-BENZOYL-D-GLUCAL is unique due to its high reactivity and versatility in forming glycosidic bonds. The benzyl protecting groups provide stability and selectivity in various chemical reactions, making it a preferred choice for synthesizing complex carbohydrates and glycosides .
Propiedades
IUPAC Name |
(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFEFRJEYIEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)




![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)


![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)
![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)
